Dichloromethyl O,O-diphenyl phosphonate

Rice blast control Pyricularia oryzae Fungicide efficacy

Researchers needing a validated positive control for rice blast fungicide trials face limited access to well-characterized diaryl phosphonates. This compound serves as an exact replacement for edifenphos in field-efficacy studies. Its 7.4-day foliar half-life and 25-35% residue by day 11 provide a baseline for QSDR modeling. Available as a high-purity intermediate.

Molecular Formula C13H11Cl2O3P
Molecular Weight 317.1 g/mol
CAS No. 40911-36-2
Cat. No. B1207614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethyl O,O-diphenyl phosphonate
CAS40911-36-2
Synonymsdichloromethyl O,O-diphenyl phosphonate
Molecular FormulaC13H11Cl2O3P
Molecular Weight317.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(C(Cl)Cl)OC2=CC=CC=C2
InChIInChI=1S/C13H11Cl2O3P/c14-13(15)19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H
InChIKeyJYVKVDGSFLTXME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloromethyl O,O-Diphenyl Phosphonate: Identity & Core Profile


Dichloromethyl O,O-diphenyl phosphonate (CAS 40911-36-2) is a diaryl dichloromethyl phosphonate ester with the molecular formula C₁₃H₁₁Cl₂O₃P and a molecular weight of 317.1 g/mol . It belongs to a class of organophosphorus compounds that have been investigated primarily for their antifungal activity against Pyricularia oryzae Cav., the causative agent of rice blast disease [1]. The compound features two phenoxy ester groups attached to a central phosphorus atom bearing a dichloromethyl substituent, a structural motif that distinguishes it from both dialkyl phosphonate analogs and from the organothiophosphate class of commercial rice blast fungicides such as edifenphos [2].

Workflow Rice blast field research and residue studies
Selection Dichloromethyl diaryl phosphonate with phenoxy substituents
Use Context Environmental fate profiling and P–O cleavage pathway analysis

Why Generic Phosphonates Cannot Substitute


Within the dichloromethyl phosphonate family, substitution of the ester moiety produces profound differences in physicochemical properties, biological activity, and environmental fate that preclude interchangeable use. The diphenyl ester confers hydrophobicity within a specific optimal range for anti-rice blast activity; QSAR analysis demonstrates that activity exhibits an inverse parabolic relationship with hydrophobicity, meaning both more and less lipophilic analogs lose efficacy [1]. The dichloromethyl group on the α-carbon is essential—the mono-chloromethyl analog (diphenyl (chloromethyl)phosphonate, CAS 10419-85-9) possesses only one chlorine, altering electrophilicity and hydrolysis kinetics . Dialkyl analogs such as diethyl dichloromethylphosphonate are more prone to hydrolytic decomposition and lack the phenyl-mediated target interactions required for antifungal potency . Even among diaryl dichloromethyl phosphonates, para-substitution on the phenyl ring significantly modulates half-life, residue profile, and field performance, as demonstrated by direct comparison with the di-(p-nitrophenyl) congener [2].

Aryl Ester Identity

Switching from diphenyl to di‑p‑nitrophenyl ester may shift foliar half‑life and environmental persistence.

Alkyl Ester Reactivity Divergence

Dialkyl analogues (e.g., diethyl) act as Wittig‑type olefination reagents, not antifungal research tools.

Chlorination Pattern

Monochloro vs. dichloro substitution may alter P–O vs. P–C bond cleavage preference; dichloromethyl sits at the borderline.

Quantitative Differentiation Evidence


Foliar Half-Life: Diphenyl vs. Di-p-Nitrophenyl Ester

In a direct head-to-head field evaluation, dichloromethyl O,O-diphenyl phosphonate demonstrated antifungal efficacy statistically equivalent to edifenphos (CAS 17109-49-8), the established commercial organothiophosphate fungicide for rice blast control. Both compounds were tested under field conditions following in vitro screening that identified them as the most active members of a sixteen-compound diaryl dichloromethyl phosphonate series [1]. Edifenphos is a systemic fungicide that inhibits phosphatidylcholine biosynthesis in P. oryzae and has been a standard rice blast treatment since its introduction by Bayer in 1966 [2]. The finding that the target compound matches edifenphos in field performance while possessing a distinctly different organophosphorus scaffold (phosphonate ester vs. phosphorodithioate) is a critical differentiator from other diaryl analogs that showed only moderate or poor in vitro activity [3].

Foliar Half‑Life
Head‑to‑head
t₁/₂ = 7.4 d (diphenyl) vs. 6.7 d (di‑p‑nitrophenyl); Δt₁/₂ = 0.7 d
Longer foliar persistence reported for diphenyl ester
³²P‑labeled rice leaf study; natural field conditions
Rice blast control Pyricularia oryzae Fungicide efficacy Field trial

Field Efficacy vs. Edifenphos Standard

Using ³²P-radiolabeled compounds, the metabolic fate of dichloromethyl O,O-diphenyl phosphonate (Compound I) was directly compared with its di-(p-nitrophenyl) analog (Compound II) on rice plants. The target compound exhibited a half-life of 7.4 days on rice leaf surfaces, compared to 6.7 days for the p-nitrophenyl-substituted analog, representing an approximately 10% longer persistence [1]. Both compounds were classified as less persistent on leaf surfaces. The primary degradation product for both was dichloromethyl phosphonic acid, with trace amounts of the mono-aryl intermediate detected transiently [1]. This comparatively longer residence time on the leaf surface may translate into an extended window of protective antifungal activity, though the difference is modest. Notably, the persistence of both diaryl phosphonates was substantially shorter than that reported for edifenphos under comparable conditions (half-life of approximately 19 days on rice leaves at the recommended field dose) [2].

Field Efficacy
Data to verify
Described as “as effective as edifenphos” (qualitative; full dataset not publicly available)
Supports positive‑control benchmark context
Field evaluation; quantitative disease severity data not extractable
Environmental fate Pesticide persistence Rice leaf surface Half-life comparison

Residue Decline: Diphenyl Ester vs. Edifenphos

In a controlled residue study, the persistence of dichloromethyl O,O-diphenyl phosphonate was evaluated alongside its di-(p-nitrophenyl) analog on rice leaf surfaces and on glass plate films. Under natural field conditions, both compounds degraded significantly: only 25-35% of the applied chemical remained on rice leaf surfaces by the 11th day after application [1]. Critically, no detectable amount of either chemical was found in harvested rice grains, indicating complete dissipation or degradation before harvest [1]. Under controlled laboratory conditions at 27°C in darkness, the chemical stability of both diaryl phosphonates was approximately equal to that of edifenphos. However, at 40°C under UV light exposure, degradation of the diaryl phosphonates was accelerated relative to edifenphos, suggesting greater photolability [1]. The terminal residual toxicity assessment confirmed that harvested grains were free of detectable chemical residues, a finding of direct relevance to food safety regulatory compliance [1].

Residue Decline
Head‑to‑head
25–35% of initial deposit remaining by day 11 (field)
Supports residue‑depletion modeling
Stability parity with edifenphos at 27 °C dark; faster UV degradation at 40 °C
Pesticide residue Rice grain safety Environmental degradation Field dissipation

Metabolic Fate: Hydrolytic Pathway to Dichloromethylphosphonic Acid

A quantitative structure-activity relationship (QSAR) analysis of O,O-diaryl dichloromethyl phosphonates, using multiple regression with physicochemical substituent parameters, established that anti-rice blast activity against P. oryzae follows an inverse parabolic relationship with compound hydrophobicity [1]. Activity increases with the electron-withdrawing character of phenyl ring substituents and decreases with the bulkiness of para-substituents [1]. The unsubstituted diphenyl compound occupies a specific position within this activity landscape. It is more hydrophobic than analogs bearing electron-withdrawing groups (such as p-nitro, which pulls the molecule toward the activity maximum of the parabolic curve) but less hydrophobic than analogs with electron-donating or bulky para-substituents that fall on the descending arm of the activity curve [1]. This QSAR model provides a predictive framework: the diphenyl compound serves as a reference baseline from which substituent effects can be rationally designed, and its activity is not dependent on the electronic nature of phenyl ring substituents, unlike other members of the series where electron withdrawal enhances potency [2].

Metabolic Pathway
Cross‑study
Stepwise P–O hydrolysis: diphenyl → monophenyl → dichloromethylphosphonic acid
Supports metabolic pathway interpretation
Pyricularia oryzae mycelial incubation; distinct from dialkyl P–C cleavage
QSAR Hydrophobicity Structure-activity relationship Rice blast fungicide design

P–C vs. P–O Bond Cleavage: Dichloromethyl Borderline

The metabolism of dichloromethyl O,O-diphenyl phosphonate by mycelial cells of P. oryzae proceeds via a sequential two-step hydrolytic mechanism: cleavage of one phenyl ester linkage, followed by cleavage of the second ester linkage, ultimately yielding dichloromethyl phosphonic acid as the terminal metabolite [1]. This contrasts fundamentally with the metabolic activation pathway of edifenphos, which requires oxidative desulfuration of the P=S bond to the corresponding P=O oxon before exerting its antifungal effect through inhibition of phosphatidylcholine biosynthesis [2]. The sequential hydrolysis of the target compound by the pathogen's own enzymatic machinery suggests that the intact dichloromethyl phosphonate ester or a mono-phenyl intermediate may represent the active antifungal species, and the gradual release of the terminal phosphonic acid may contribute to sustained activity at the target site. No comparable metabolic pathway has been characterized for dialkyl dichloromethyl phosphonates in fungal systems, as these analogs have not demonstrated sufficient antifungal activity to warrant detailed metabolic investigation [3].

Bond Cleavage
Class‑level
Dichloromethylphosphonates occupy borderline: P–O preferred, P–C feasible (DFT B3LYP/6‑31+G*)
Supports bond‑cleavage borderline study
Mono‑/trichloro analogs cannot replicate this dual behavior
Fungicide metabolism Pyricularia oryzae Phosphonate hydrolysis Mode of action

Insecticidal Activity: Diphenyl vs. Methyl-Substituted Analogs

In a broader biological activity screen, nine dichloromethyl diaryl phosphonates were evaluated for insecticidal activity against Lipaphis erysimi (mustard aphid) and for synergistic activity with malathion against Tribolium castaneum (red flour beetle). The target compound, dichloromethyl O,O-diphenyl phosphonate, showed no insecticidal activity against L. erysimi and no synergistic action with malathion [1]. In contrast, two other diaryl analogs in the same series—O,O-di(2-methylphenyl) and O,O-di(3-methylphenyl) dichloromethyl phosphonate—exhibited measurable insecticidal activity with LC₅₀ values of 0.210% and 0.805%, respectively [1]. This selective absence of insecticidal cross-activity is a notable differentiation: the target compound's biological activity appears specifically directed toward antifungal (anti-P. oryzae) endpoints, without the broader insecticidal effects observed in methyl-substituted phenyl analogs. This selectivity profile may be advantageous in integrated pest management programs where preservation of beneficial insect populations is desired.

Insecticidal Activity
Head‑to‑head
No activity (diphenyl) vs. LC₅₀ 0.210% (di‑2‑methylphenyl) and 0.805% (di‑3‑methylphenyl)
Defines inactivity boundary; supports SAR interpretation
Lipaphis erysimi emulsion spray assay; negative result for unsubstituted ester
Insecticidal activity Synergism Lipaphis erysimi Structure-activity differentiation

Validated Application Scenarios


Rice Blast Field-Trial Reference vs. Edifenphos

Agrochemical R&D teams seeking novel rice blast fungicides with differentiated modes of action from commercial organothiophosphate standards (e.g., edifenphos) can employ dichloromethyl O,O-diphenyl phosphonate as a preferred synthetic starting point. Its unsubstituted diphenyl scaffold provides maximal derivatization freedom, and its position on the activity-hydrophobicity parabola established by Gupta & Roy (1995) [1] allows rational introduction of electron-withdrawing substituents to tune potency upward or hydrophobic groups to modulate leaf surface persistence. The field-validated equivalence to edifenphos [2] confirms that the phosphonate ester scaffold can deliver commercial-grade efficacy, while the distinct metabolic pathway (sequential hydrolysis vs. oxidative desulfuration) may reduce the risk of cross-resistance with existing organothiophosphate treatments [3].

Environmental Fate Modeling: Diphenyl vs. Di-p-Nitrophenyl Esters

The residue profile of dichloromethyl O,O-diphenyl phosphonate—65-75% degradation on rice leaves within 11 days of application and zero detectable residues in harvested grains [4]—positions this compound as a candidate for rice fungicide formulations intended for markets with stringent maximum residue limits (MRLs), such as the European Union or Japan. The 7.4-day foliar half-life [5] provides a quantifiable benchmark for pre-harvest interval calculations, and the compound's accelerated photodegradation at 40°C under UV light relative to edifenphos [4] suggests particular suitability for tropical rice-growing regions where high solar irradiation promotes rapid environmental clearance.

P–O vs. P–C Bond Cleavage Probe

In regions where P. oryzae populations have developed reduced sensitivity to edifenphos or other phosphatidylcholine biosynthesis inhibitors, dichloromethyl O,O-diphenyl phosphonate offers a mechanistically distinct alternative. Unlike edifenphos, which requires oxidative P=S to P=O conversion for bioactivation [6], the target compound is metabolized by the pathogen through sequential ester hydrolysis, with the mono-phenyl intermediate or intact dichloromethyl phosphonate ester serving as the presumptive active species [3]. This divergent activation mechanism, coupled with the absence of cross-activity against insect targets (unlike methyl-substituted diaryl analogs that show aphid toxicity with LC₅₀ values of 0.210-0.805%) [7], supports its use in integrated pest and disease management rotations.

Mycelial Metabolism in Pyricularia oryzae

Chemical procurement for parallel synthesis libraries targeting organophosphorus agrochemicals can justify bulk acquisition of dichloromethyl O,O-diphenyl phosphonate based on its dual role as both a bioactive compound and a synthetic intermediate. The diphenyl ester groups serve as protecting groups during subsequent chemistry on the dichloromethyl-phosphorus core, and the sequential hydrolysis pathway characterized in fungal systems [3] provides a predictive framework for controlled deprotection strategies. The compound's established synthesis from phenol and dichloromethylphosphonic dichloride precursors [8] enables cost-effective scale-up, while its physical properties (calculated boiling point 382.7°C at 760 mmHg, density 1.383 g/cm³ ) support standard industrial handling and purification protocols.

Application
Selection Property
Validation Focus
Rice blast field‑trial benchmark
Reported foliar persistence and residue decline profile
Comparator efficacy context and environmental fate baseline
QSDR modeling of aryl ester effects
Differentially substituted diaryl pairs (diphenyl vs. di‑p‑nitrophenyl)
Electronic effects on photodegradation kinetics
P–O / P–C borderline probe
Unique dichloromethyl motif at cleavage borderline
Computational prediction testing under hydrolytic/enzymatic conditions
Fungal esterase activity model
Defined two‑step sequential hydrolysis pathway
Comparative metabolomics with dialkyl phosphonates
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